5-(1-Pentynyl)-2'-deoxyuridine
Description
5-(1-Pentynyl)-2'-deoxyuridine is a chemically modified nucleoside in which a pentynyl group (a five-carbon alkynyl chain) is introduced at the C5 position of the uracil base. This modification replaces the methyl group of thymidine, enabling unique physicochemical and biochemical properties. It has been extensively studied for its role in nucleic acid aptamers, particularly in enhancing binding affinity and nuclease resistance. For example, Latham et al. (1994) demonstrated its critical role in selecting thrombin-binding DNA aptamers, where the pentynyl group was essential for both protein interaction and anticoagulant activity . The alkynyl moiety contributes to hydrophobic interactions and structural rigidity, making it a valuable tool in in vitro selection (SELEX) to diversify nucleic acid libraries .
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pent-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O5/c1-2-3-4-5-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,2-3,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
HRSBDXXXHGAUJF-QJPTWQEYSA-N |
Isomeric SMILES |
CCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Synonyms |
5-(1-pentynyl)-2'-deoxyuridine 5-pentynyl-dU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Diversity of C5-Modified 2'-Deoxyuridines
The C5 position of 2'-deoxyuridine is a versatile site for chemical modifications. Below is a comparative analysis of 5-(1-pentynyl)-2'-deoxyuridine and structurally analogous compounds:
Mechanistic and Functional Insights
- Binding Affinity and Aptamer Utility: this compound outperforms unmodified thymidine in aptamer selections due to its hydrophobic and rigid alkynyl side chain, which stabilizes tertiary structures. In contrast, cationic modifications (e.g., aminoalkyl derivatives) enhance electrostatic interactions but may reduce nuclease resistance .
Antiviral Activity :
While [E]-5-(1-propenyl)-2'-deoxyuridine targets viral DNA polymerase , 5-nitro-2'-deoxyuridine inhibits thymidylate synthetase, blocking nucleotide biosynthesis . The pentynyl derivative’s primary application remains in molecular recognition rather than direct antiviral action.- Synthetic Accessibility: Aryl and heteroaryl derivatives (e.g., 5-phenyl, 5-thiophene) are synthesized via cross-coupling reactions (Suzuki, Sonogashira), whereas alkynyl modifications like 5-(1-pentynyl) require alkynylation of 5-iodo-dU precursors . Aminoalkyl derivatives (e.g., 5-(3-aminopropynyl)-dUTP) are PCR-compatible but sensitive to linker stereochemistry .
Stability and Enzymatic Compatibility
- Nuclease Resistance :
The pentynyl group improves resistance to enzymatic degradation compared to unmodified DNA, though less effectively than 2'-O-methyl or 2'-fluoro sugar modifications . - Polymerase Compatibility : Triphosphates of 5-(1-pentynyl)-dU are efficiently incorporated by Taq polymerase during PCR, enabling SELEX applications . In contrast, bulkier substituents (e.g., 5-(4-nitrophenyl)) may hinder polymerase activity .
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